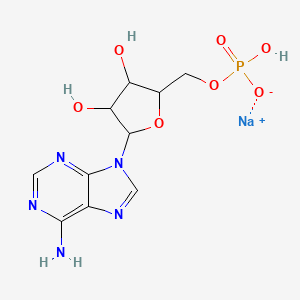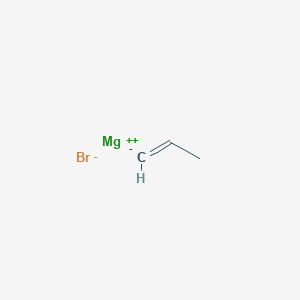![molecular formula C20H28FN3O3 B13397507 1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one](/img/structure/B13397507.png)
1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an amino group, methoxy groups, and a fluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the benzo[a]quinolizine core through cyclization reactions.
- Introduction of the amino and methoxy groups via substitution reactions.
- Attachment of the fluoromethyl group through fluorination reactions.
- Formation of the pyrrolidin-2-one ring through cyclization.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
- Oxidation of methoxy groups can yield aldehydes or carboxylic acids.
- Reduction of the amino group can yield secondary or tertiary amines.
- Substitution of the fluoromethyl group can yield various substituted derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its functional groups.
Medicine: As a potential drug candidate due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
作用机制
The mechanism by which 1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Binding to receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme inhibition: It may inhibit the activity of enzymes involved in metabolic pathways.
Signal transduction: The compound may affect signal transduction pathways, altering cellular responses.
相似化合物的比较
Similar Compounds
1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-methylpyrrolidin-2-one: Similar structure but lacks the fluoromethyl group.
1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(chloromethyl)pyrrolidin-2-one: Similar structure but has a chloromethyl group instead of a fluoromethyl group.
Uniqueness
The presence of the fluoromethyl group in 1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one may confer unique properties such as increased metabolic stability and altered binding affinity to molecular targets compared to its analogs.
属性
分子式 |
C20H28FN3O3 |
|---|---|
分子量 |
377.5 g/mol |
IUPAC 名称 |
1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C20H28FN3O3/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3 |
InChI 键 |
GUYMHFIHHOEFOA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-Methyl 2-((2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate](/img/structure/B13397431.png)
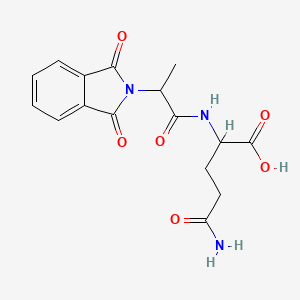
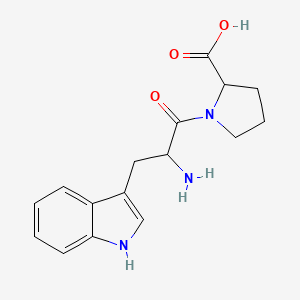
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13397440.png)
![3-[6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13397448.png)
![2-amino-N-[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B13397455.png)
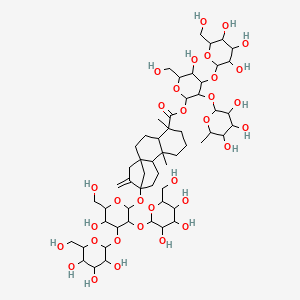

![3-[4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol](/img/structure/B13397475.png)
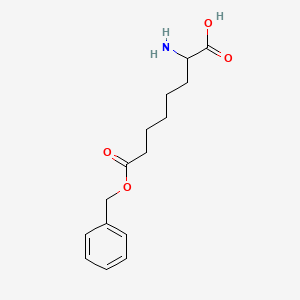
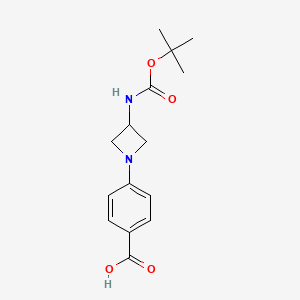
![(2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl) acetate](/img/structure/B13397496.png)
